molecular formula C12H24 B8746823 10-Methyl-1-undecene CAS No. 22370-55-4

10-Methyl-1-undecene

Cat. No.: B8746823
CAS No.: 22370-55-4
M. Wt: 168.32 g/mol
InChI Key: AQLBDEAOQUJAIE-UHFFFAOYSA-N
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Description

10-Methyl-1-undecene (CAS 22370-55-4) is an unsaturated hydrocarbon with the molecular formula C12H24 and a molecular weight of 168.32 g/mol . It is a volatile organic compound (VOC) of significant interest in microbiological research, particularly in the study of bacterial communication and inter-species interactions . Research has demonstrated that certain strains of bacteria, such as Pseudomonas fluorescens, produce 10-Methyl-1-undecene as an aerial communication molecule . Studies indicate it plays a functional role in coordinating population behaviors, such as facilitating biofilm maturation, which is a key factor in bacterial survival and community organization . Furthermore, this compound is involved in long-range growth inhibition against other bacteria, including Legionella pneumophila, suggesting its potential as a volatile antimicrobial agent and a subject for developing novel anti-infective strategies . Its physicochemical properties, including high vapor pressure, make it an ideal candidate for studying gas-phase interactions in microbial ecosystems . This product is intended for research applications only, providing a tool for scientists investigating bacterial volatile metabolites, quorum sensing, and microbial ecology.

Properties

CAS No.

22370-55-4

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

10-methylundec-1-ene

InChI

InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h4,12H,1,5-11H2,2-3H3

InChI Key

AQLBDEAOQUJAIE-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCC=C

Canonical SMILES

CC(C)CCCCCCCC=C

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Overview of Key Compounds

Compound CAS Formula Molecular Weight Functional Group Applications
10-Methyl-1-undecene 22370-55-4 C₁₂H₂₄ 168.32 Alkene Bio-oils, silicones
4-Methyl-1-undecene 74630-39-0 C₁₂H₂₄ 168.32 Alkene Chemical synthesis
10-Undecenoic acid 112-38-9 C₁₁H₂₀O₂ 184.28 Carboxylic acid Pharmaceuticals
Ethyl 10-undecenoate 692-86-4 C₁₃H₂₄O₂ 212.33 Ester Food additives
10-Undecenal 112-45-8 C₁₁H₂₀O 168.28 Aldehyde Perfumes, flavors

Preparation Methods

Starting Materials and Reaction Sequence

The synthesis of 10-Methyl-1-undecene shares conceptual parallels with methods developed for structurally similar alkenes, such as cis-6-undecene-1-chloride. A modified Grignard approach begins with butylacetylene as the primary precursor, which undergoes sequential transformations:

  • Formation of Grignard Complex : Butylacetylene reacts with methylmagnesium chloride in tetrahydrofuran (THF) at 30–60°C to form butylacetylene magnesium chloride.

  • Ethylene Oxide Addition : Introducing ethylene oxide (1.6–3.0 molar equivalents) at 0–40°C yields 3-octyn-1-ol (80–85% yield).

  • Selective Hydrogenation : Dissolving 3-octyn-1-ol in n-hexane with a Lindlar catalyst (3–20 wt%) under H₂ gas produces cis-3-octen-1-ol (quantitative yield).

Chlorination and Chain Elongation

The intermediate cis-3-octen-1-ol is chlorinated using thionyl chloride (85–90% yield), followed by a second Grignard reaction with 1-bromo-3-chloropropane in the presence of dilithium copper tetrachloride (Li₂CuCl₄). Final distillation yields a branched alkene derivative, demonstrating the framework applicable to 10-Methyl-1-undecene synthesis.

Catalytic Hydrogenation Strategies

Lindlar Catalyst Systems

Lindlar catalysts (Pd/BaSO₄ poisoned with quinoline) enable selective partial hydrogenation of alkynes to cis-alkenes. For 10-Methyl-1-undecene, this method ensures retention of the methyl branch while achieving >95% stereoselectivity. Optimized conditions include:

  • Solvent : n-Hexane

  • Catalyst Loading : 5–15 wt%

  • Temperature : 25–40°C

  • H₂ Pressure : Ambient.

Nickel-Based Catalysts

Alternative systems employing Raney nickel under higher H₂ pressures (3–5 bar) may produce trans-alkenes, though this route is less favored for 10-Methyl-1-undecene due to steric hindrance from the methyl group.

Transesterification and Depolymerization Pathways

CpTiCl₃-Catalyzed Reactions

Recent advances highlight CpTiCl₃ (cyclopentadienyl titanium trichloride) as a potent catalyst for transesterifying methyl 10-undecenoate with alcohols. At 100–120°C, this method achieves >99% conversion to ester derivatives, which can be subsequently reduced to 10-Methyl-1-undecene via Wolff-Kishner or Huang-Minlon modifications.

Table 1: Performance of Titanium-Based Catalysts in Transesterification

CatalystTemperature (°C)Time (h)Conversion (%)Yield (%)
CpTiCl₃10039992
Cp*TiCl₃12069985
Hf(OTf)₄100246658
Data sourced from ACS Sustainable Chemistry & Engineering.

Polyester Depolymerization

CpTiCl₃ also facilitates the depolymerization of poly(ethylene adipate) into diethyl adipate, a process that indirectly supports precursor synthesis for branched alkenes via acid-catalyzed elimination.

Biological and Enzymatic Production

Challenges in Biocatalytic Routes

Current limitations include low titers (ng/L scale) and the absence of native enzymes for branched-chain alkene synthesis, necessitating protein engineering or heterologous pathway expression.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics for 10-Methyl-1-undecene Preparation

MethodCatalystYield (%)Purity (%)Cost (Relative)
Grignard-LindlarPd/BaSO₄85–9098High
TransesterificationCpTiCl₃9295Moderate
EnzymaticUndA oxidase<170Low

Key trade-offs include the Grignard method’s high purity versus its cost-intensive steps, whereas transesterification offers scalability at moderate expenses. Biological routes remain exploratory but environmentally promising .

Q & A

Q. What are the established synthetic routes for 10-Methyl-1-undecene, and how do reaction conditions influence yield?

  • Methodological Answer : Common synthetic routes include Grignard reactions, elimination reactions (e.g., dehydration of alcohols), and catalytic isomerization. Key variables affecting yield include catalyst choice (e.g., palladium for hydrogenation), temperature (optimized to avoid side reactions like polymerization), and solvent polarity (non-polar solvents favor elimination pathways). To optimize conditions, use factorial experimental designs to test parameter combinations, and validate yields via gas chromatography (GC) or nuclear magnetic resonance (NMR) purity checks .

Q. How is 10-Methyl-1-undecene characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm alkene position and methyl branching. Compare chemical shifts with databases (e.g., NIST WebBook) and account for solvent effects (e.g., CDCl3_3 vs. DMSO) .
  • IR : Identify C=C stretching vibrations (~1640–1680 cm1^{-1}) and methyl group absorptions (~1375 cm1^{-1}). Calibrate instruments using polystyrene standards .
  • Mass Spectrometry (MS) : Use electron ionization (EI) to detect molecular ion peaks (m/z 168 for [M+^+]) and fragmentation patterns (e.g., allylic cleavage) .

Q. What are the solubility and stability considerations for 10-Methyl-1-undecene in experimental workflows?

  • Methodological Answer : Test solubility in organic solvents (e.g., hexane, ethanol) via gravimetric analysis. For stability, conduct accelerated degradation studies under varying temperatures and light exposure. Use inert atmospheres (N2_2/Ar) to prevent oxidation, and monitor decomposition via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for 10-Methyl-1-undecene across studies?

  • Methodological Answer :
  • Solvent and Concentration Effects : Replicate experiments using identical solvent systems (e.g., 0.03 M in CDCl3_3) and report instrument parameters (e.g., 400 MHz vs. 600 MHz) .
  • Calibration : Use internal standards (e.g., tetramethylsilane) and cross-validate with secondary references (e.g., deuterated solvent peaks).
  • Meta-Analysis : Perform statistical comparisons of published data to identify outliers, and propose standardized reporting protocols .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of 10-Methyl-1-undecene?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic additions. Use B3LYP/6-31G(d) basis sets for accuracy .
  • Molecular Dynamics (MD) : Simulate solvent interactions and transition states for reaction mechanisms (e.g., hydrohalogenation). Validate with experimental kinetic data .

Q. How can researchers design experiments to compare the reactivity of 10-Methyl-1-undecene with structurally similar alkenes?

  • Methodological Answer :
  • Controlled Variables : Use identical conditions (solvent, temperature, catalyst) for competitive reactions. Monitor progress via GC-MS.
  • Kinetic Studies : Employ pseudo-first-order kinetics to determine rate constants for addition reactions (e.g., bromination). Compare activation energies via Arrhenius plots .

Q. What strategies address discrepancies in catalytic efficiency data for 10-Methyl-1-undecene hydrogenation?

  • Methodological Answer :
  • Catalyst Characterization : Use X-ray diffraction (XRD) and transmission electron microscopy (TEM) to verify catalyst morphology and active sites.
  • Reproducibility Checks : Share catalyst preparation protocols (e.g., reduction time, support material) in open-access repositories. Perform inter-laboratory validations .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting thermodynamic data (e.g., enthalpy of formation) for 10-Methyl-1-undecene?

  • Methodological Answer :
  • Error Propagation Analysis : Quantify uncertainties in calorimetric measurements (e.g., bomb calorimetry vs. computational estimates).
  • Literature Review : Cross-reference primary sources (e.g., NIST WebBook) and exclude studies lacking experimental details .

Q. What statistical approaches are recommended for interpreting heterogeneous reaction yield data?

  • Methodological Answer : Apply multivariate regression to identify significant variables (e.g., temperature, catalyst loading). Use ANOVA to test for interactions between factors. Report confidence intervals (95%) and effect sizes .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for 10-Methyl-1-undecene?

  • Methodological Answer :
  • Detailed Reporting : Include exact molar ratios, purification steps (e.g., column chromatography gradients), and equipment specifications (e.g., GC column type).
  • Open Data : Share raw spectral files and crystallographic data in public repositories (e.g., Zenodo). Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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